(R)-oleoylcarnitine hydrochloride
Overview
Description
Oleoyl-L-carnitine (chloride) is a long-chain acylcarnitine compound known for its role as a selective inhibitor of glycine transporter 2 (GlyT2). This compound has been observed to have elevated plasma levels in patients with chronic kidney disease or end-stage renal disease undergoing initial hemodialysis, correlating with an increased risk of cardiovascular mortality .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleoyl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of Oleoyl-L-carnitine (chloride) involves large-scale esterification processes. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Oleoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed:
Oxidation: Oleic acid derivatives.
Reduction: Oleoyl alcohol derivatives.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
Oleoyl-L-carnitine (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and transport mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and metabolic disorders.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.
Mechanism of Action
Oleoyl-L-carnitine (chloride) exerts its effects by inhibiting glycine transporter 2 (GlyT2). This inhibition reduces the reuptake of glycine, leading to increased extracellular glycine levels. The compound binds to the transporter and stabilizes it in an inactive conformation, preventing glycine transport. This mechanism is particularly relevant in the context of pain management and neurological disorders .
Comparison with Similar Compounds
- Lauroyl-L-carnitine
- Palmitoyl-L-carnitine
- Stearoyl-L-carnitine
- Linoleoyl-L-carnitine
Comparison: Oleoyl-L-carnitine (chloride) is unique due to its specific inhibition of glycine transporter 2 (GlyT2) with an IC50 of 340 nM, which is significantly more potent than other acylcarnitines. This specificity and potency make it a valuable compound for research in pain management and neurological disorders .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h12-13,23H,5-11,14-22H2,1-4H3;1H/b13-12-;/t23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDKUMDAMZLOJR-KFQPROOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.